N-Benzylglycine ethyl ester
Overview
Description
Ethyl 2-(benzylamino)acetate is an important chemical compound widely used as an intermediate in the synthesis of various chemical products. It is a colorless to light yellow liquid with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is utilized in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Mechanism of Action
Target of Action
N-Benzylglycine ethyl ester is a complex compound with a molecular weight of 193.2423
Mode of Action
It’s known that the compound is used in solution phase peptide synthesis , suggesting it may interact with peptide or protein targets.
Biochemical Pathways
Given its use in peptide synthesis , it’s plausible that it may influence pathways involving peptide or protein synthesis or degradation.
Result of Action
Given its use in peptide synthesis , it may have effects on peptide or protein structures or functions.
Preparation Methods
Ethyl 2-(benzylamino)acetate can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Reaction of Benzylamine with Ethyl Chloroacetate: Benzylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by distillation or recrystallization to obtain ethyl 2-(benzylamino)acetate in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.
Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-(benzylamino)acetate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents. It can be a building block for the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Ethyl 2-(benzylamino)acetate is utilized in the production of pesticides and herbicides, contributing to agricultural productivity.
Dyestuff: It is employed in the synthesis of dyes and pigments used in the textile and printing industries.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(methylamino)acetate: This compound has a similar structure but with a methyl group instead of a benzyl group. It may exhibit different reactivity and applications due to the difference in substituents.
Ethyl 2-(phenylamino)acetate: This compound has a phenyl group instead of a benzyl group. The presence of the phenyl group can influence the compound’s chemical properties and reactivity.
N-Benzylglycine Ethyl Ester: This is another name for ethyl 2-(benzylamino)acetate and highlights its structural similarity to glycine derivatives.
Ethyl 2-(benzylamino)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
Record name | N-Benzylglycine ethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20873 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6436-90-4 | |
Record name | N-Benzylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(phenylmethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?
A: A reliable method for quantifying this compound is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.
Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of this compound?
A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that this compound decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.
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